molecular formula C16H15N3O2 B15357236 benzyl N-(1-methylindazol-5-yl)carbamate

benzyl N-(1-methylindazol-5-yl)carbamate

Cat. No.: B15357236
M. Wt: 281.31 g/mol
InChI Key: KEEAUROVJDMKNJ-UHFFFAOYSA-N
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Description

Benzyl N-(1-methylindazol-5-yl)carbamate is a carbamate-protected amine derivative featuring a 1-methylindazole moiety. Carbamates are widely employed in organic synthesis as amine-protecting groups due to their stability under various reaction conditions and selective deprotection pathways. This compound likely serves as an intermediate in synthetic routes requiring temporary amine protection, with the benzyl carbamate group offering robustness against acidic and basic conditions until deliberate removal via hydrogenolysis.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

benzyl N-(1-methylindazol-5-yl)carbamate

InChI

InChI=1S/C16H15N3O2/c1-19-15-8-7-14(9-13(15)10-17-19)18-16(20)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20)

InChI Key

KEEAUROVJDMKNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on carbamate-protected amines and related directing groups, emphasizing synthetic utility, stability, and functional applications. Key compounds include tert-butyl carbamate (Boc)-protected analogs, dibenzyl-protected amines, and N,O-bidentate directing groups (e.g., benzamide derivatives).

Carbamate Protecting Groups: Stability and Deprotection

The choice of carbamate protecting group significantly impacts synthetic efficiency. Below is a comparative analysis based on general carbamate chemistry and methods outlined in :

Protecting Group Deprotection Method Stability Example Application
Benzyl carbamate Hydrogenolysis (H₂/Pd) Stable under acidic/basic conditions Intermediate in multi-step synthesis
tert-Butyl carbamate (Boc) Acid (e.g., TFA, HCl) Acid-labile; unstable in strong acids Peptide synthesis
Dibenzyl Hydrogenolysis Base-stable; sensitive to oxidation Amine protection in polar solvents

Key Findings :

  • Benzyl carbamate (as in the target compound) is preferred for reactions requiring acid/base stability, such as Grignard or alkylation steps. Its deprotection via hydrogenolysis avoids harsh acids, preserving acid-sensitive functionalities .
  • Boc groups are advantageous in orthogonal protection strategies but require acidic deprotection, limiting compatibility with acid-labile substrates.
  • Dibenzyl protection offers similar stability to benzyl carbamate but may introduce steric hindrance due to bulkier substituents.
Comparison with N,O-Bidentate Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () exemplifies a benzamide derivative with an N,O-bidentate directing group. Unlike carbamates, such compounds facilitate metal-catalyzed C–H activation by coordinating transition metals (e.g., Pd, Ru).

Feature Benzyl Carbamate N,O-Bidentate Benzamide
Role in Reactions Amine protection Directing group for C–H functionalization
Metal Coordination Limited Strong (via N and O atoms)
Synthetic Flexibility High (broad compatibility) Requires specific metal catalysts

Insights :

  • The target compound’s carbamate group lacks the dual coordination sites of N,O-bidentate systems, making it less effective in directing C–H activation. However, its indazole moiety may still participate in π-π stacking or hydrogen bonding, influencing reactivity in heterocyclic synthesis.
Structural and Functional Advantages
  • Steric Effects : The 1-methyl group on the indazole ring may reduce aggregation in solution, enhancing solubility compared to unsubstituted analogs.

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